

An In-depth Technical Guide to 2,3-O-Isopropylidene-D-erythrone

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Compound of Interest

Compound Name: 2,3-O-Isopropylidene-D-erythrone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-O-Isopropylidene-D-erythrone**, a versatile chiral building block crucial in synthetic organic chemistry and drug development. This document details its chemical structure, physicochemical properties, and provides an in-depth experimental protocol for its synthesis. Furthermore, its significant applications as a chiral synthon in the total synthesis of complex natural products and pharmaceuticals are discussed. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

2,3-O-Isopropylidene-D-erythrone is a protected derivative of D-erythrone, a C4 carbohydrate. The isopropylidene group serves as a protecting group for the cis-diol functionality, enabling selective reactions at other positions of the molecule.[1] This feature, combined with its well-defined stereochemistry, makes it a valuable chiral pool starting material for the enantioselective synthesis of a wide array of bioactive molecules, including leukotrienes and pyrrolizidine alkaloids.[2] Its utility in medicinal chemistry is significant, as the stereochemical integrity of a molecule is often paramount to its biological activity.[1]

Molecular Structure and Properties

The fundamental structure of **2,3-O-Isopropylidene-D-erythroneolactone** consists of a γ -lactone ring fused with a 1,3-dioxolane ring formed by the isopropylidene protection of the C2 and C3 hydroxyl groups of D-erythroneolactone.

Figure 1: Chemical Structure

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-O-Isopropylidene-D-erythroneolactone** is provided in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ O ₄	[2][3]
Molecular Weight	158.15 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[2]
Melting Point	67-69 °C	[2][3]
Optical Rotation	[α] _D ²⁰ -114° to -124° (c=2 in water)	[2][3]
CAS Number	25581-41-3	[2][3]
Purity	≥ 99% (Assay)	[2]
Storage	Store at room temperature	[2]

Spectroscopic Data

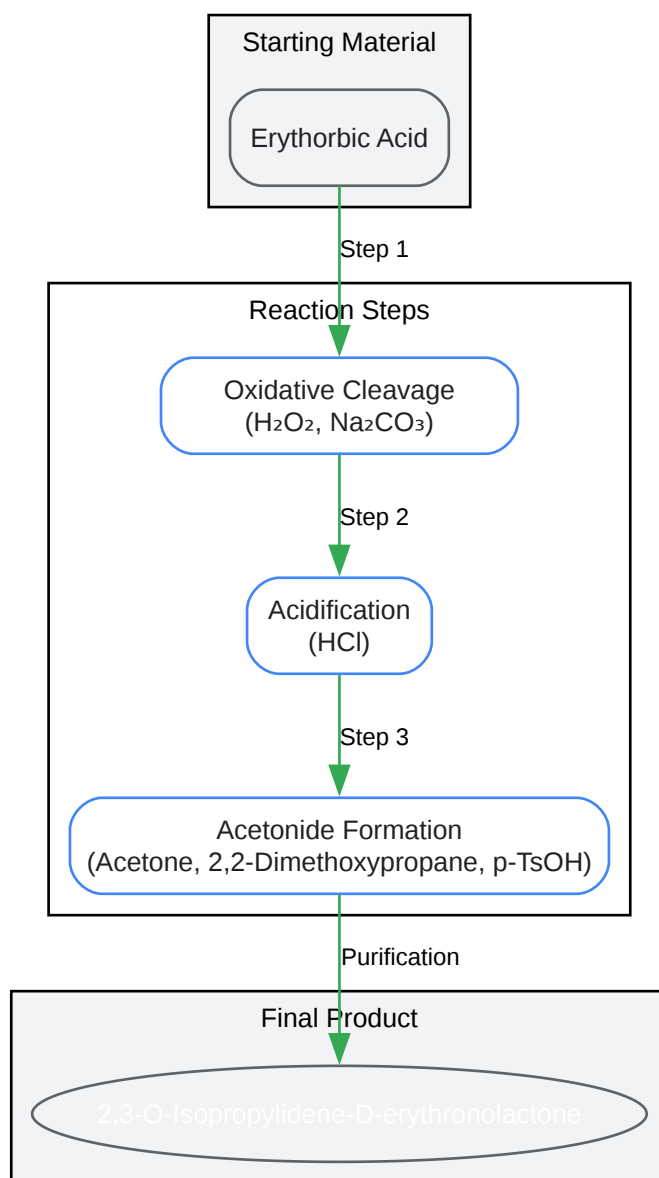
Spectroscopic data is fundamental for the structural elucidation and purity assessment of **2,3-O-Isopropylidene-D-erythroneolactone**. The characteristic spectral data are summarized below.

Table 2: Spectroscopic Data

Technique	Data
^1H NMR (CDCl_3)	δ (ppm): 4.89 (dd, $J=5.7, 3.8$ Hz, 1H), 4.76 (d, $J=5.7$ Hz, 1H), 4.50-4.39 (m, 2H), 1.49 (s, 3H), 1.41 (s, 3H)
^{13}C NMR	Refer to publicly available spectral databases for detailed assignments.
Infrared (IR)	Characteristic absorptions for C=O (lactone) and C-O stretching.
Mass Spectrometry	Molecular Ion (M^+): Expected at $m/z = 158.0579$

Synthesis of 2,3-O-Isopropylidene-D-erythrone

Several synthetic routes to **2,3-O-Isopropylidene-D-erythrone** have been reported, starting from various precursors such as L-rhamnose, D-ribose, D-ribonolactone, potassium D-glucuronate, D-glucose, and erythorbic acid.^[2] The synthesis from erythorbic acid is a well-established and efficient method.



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Figure 2: Synthesis Workflow

Experimental Protocol: Synthesis from Erythorbic Acid

The following protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials and Equipment:

- Erythorbic acid

- Anhydrous sodium carbonate
- 30% Hydrogen peroxide
- 6 N Hydrochloric acid
- Acetone
- 2,2-Dimethoxypropane
- p-Toluenesulfonic acid monohydrate
- Anhydrous magnesium sulfate
- Triethylamine
- Anhydrous ether
- Hexanes
- Round-bottom flasks, stirrer, addition funnel, thermometer, rotary evaporator, filtration apparatus

Procedure:

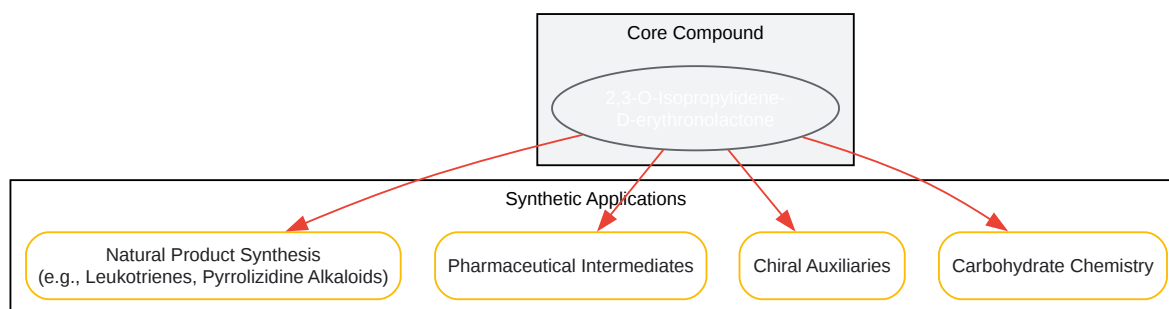
- **Oxidative Cleavage:** A solution of erythorbic acid (0.20 mol) in deionized water is cooled in an ice bath. Anhydrous sodium carbonate (0.40 mol) is added in portions. 31.3% aqueous hydrogen peroxide (0.45 mmol) is then added dropwise while maintaining the temperature. The reaction mixture is stirred and then heated to 42°C for 30 minutes.^[2]
- **Work-up and Acidification:** The excess peroxide is decomposed, and the mixture is filtered. The filtrate is acidified to pH 1 with 6 N hydrochloric acid.^[2]
- **Isolation of D-erythronolactone (Intermediate):** The acidic solution is concentrated under reduced pressure. The resulting solid residue contains D-erythronolactone.^[2]
- **Acetonide Formation:** To the crude D-erythronolactone, acetone, anhydrous magnesium sulfate, and 2,2-dimethoxypropane are added. The mixture is stirred, and p-toluenesulfonic

acid monohydrate is added as a catalyst. The reaction is stirred at room temperature for 18 hours.[2]

- Quenching and Extraction: The reaction is quenched by decanting into a cooled solution of triethylamine in anhydrous ether.[2]
- Purification: The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in a minimal amount of hot ether and then treated with hexanes to induce precipitation. The solid is collected by filtration, washed with hexanes, and dried under vacuum to yield **2,3-O-Isopropylidene-D-erythrone** as a white solid.[2]

Applications in Drug Development and Organic Synthesis

2,3-O-Isopropylidene-D-erythrone is a cornerstone in the synthesis of complex chiral molecules due to its inherent stereochemistry and the ability to selectively deprotect the hydroxyl groups.



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Figure 3: Applications Overview

Its applications include:

- Total Synthesis of Natural Products: It has been instrumental as a starting material in the enantioselective synthesis of various natural products, including leukotrienes, which are

inflammatory mediators, and pyrrolizidine alkaloids, a class of compounds with a wide range of biological activities.[2]

- **Pharmaceutical Development:** The chiral nature of this lactone derivative makes it a valuable intermediate in the development of new drug candidates where specific stereoisomers are required for therapeutic efficacy.[2]
- **Carbohydrate Chemistry:** It serves as a key building block in the synthesis of modified carbohydrates and glycosylated compounds, which are important in various biological processes.[2]
- **Biochemical Research:** This compound is utilized in studies related to enzyme activity and carbohydrate metabolism.[2]

Conclusion

2,3-O-Isopropylidene-D-erythrone is a highly valuable and versatile chiral synthon in modern organic chemistry. Its well-defined stereochemistry, coupled with the stability of the isopropylidene protecting group, provides a reliable platform for the construction of complex molecular architectures. The detailed synthetic protocol and comprehensive physicochemical data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important molecule in their scientific endeavors.

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